BenchChemオンラインストアへようこそ!

benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate

Chiral resolution enantiomeric purity absolute configuration

Benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate (CAS 1261225-49-3) is a chiral, orthogonally diprotected cis-1,3-diaminocyclohexane derivative bearing a base-labile benzyloxycarbonyl (Cbz) group and an acid-labile tert-butoxycarbonyl (Boc) group on the respective amino functions of the (1R,3S)-configured cyclohexane scaffold. The compound has molecular formula C₁₉H₂₈N₂O₄ (MW 348.44 g·mol⁻¹), appears as a white solid, and is supplied at ≥95% purity (HPLC/GC).

Molecular Formula C19H28N2O4
Molecular Weight 348.443
CAS No. 1261225-49-3
Cat. No. B2413459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate
CAS1261225-49-3
Molecular FormulaC19H28N2O4
Molecular Weight348.443
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16+/m0/s1
InChIKeyWBCJCRHCNGJQOY-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate (CAS 1261225-49-3): A Chiral, Orthogonally Protected cis-1,3-Diaminocyclohexane Building Block for Asymmetric Synthesis


Benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate (CAS 1261225-49-3) is a chiral, orthogonally diprotected cis-1,3-diaminocyclohexane derivative bearing a base-labile benzyloxycarbonyl (Cbz) group and an acid-labile tert-butoxycarbonyl (Boc) group on the respective amino functions of the (1R,3S)-configured cyclohexane scaffold . The compound has molecular formula C₁₉H₂₈N₂O₄ (MW 348.44 g·mol⁻¹), appears as a white solid, and is supplied at ≥95% purity (HPLC/GC) . The orthogonal protection enables sequential, chemoselective deprotection at either amine site, making this building block strategically distinct from single-protection or symmetrically protected analogs for stepwise elaboration in medicinal chemistry and process-scale intermediate synthesis .

Why Generic Substitution of benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate (CAS 1261225-49-3) Carries Synthetic Risk


The scientific selection of a chiral diamine building block with regio- and stereochemical precision is indispensable when the target molecule demands a specific spatial orientation of two differentiated amino groups. The (1R,3S)-cis stereochemistry of this compound enforces a syn-periplanar relationship that directly translates into the three-dimensional architecture of downstream intermediates, such as the Edoxaban cis-diamine core . Replacing this single enantiomer with the opposite enantiomer (CAS 1261225-48-2), the trans diastereomer (CAS 1663511-19-0), the (1S,3S) diastereomer (CAS 1663511-18-9), or an unprotected cis/trans mixture of 1,3-diaminocyclohexane would alter or destroy the requisite stereochemical information, compromising synthetic fidelity and potentially introducing pharmacopoeially regulated impurities. Furthermore, the orthogonal Cbz/Boc protection—a defining feature not replicated in bis-Cbz (CAS 2177267-76-2) or bis-Boc analogs—provides a chemoselective deprotection sequence that is essential for regioselective acylation, sulfonylation, or reductive amination steps in multi-step routes .

Quantitative Differentiation Evidence for benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate (CAS 1261225-49-3)


Enantiomeric Identity vs. Opposite Enantiomer: Defined (1R,3S) Absolute Configuration Determined by InChIKey and SMILES

The target compound possesses the defined (1R,3S) absolute configuration at the two carbon stereocenters of the cyclohexane ring. This is unambiguously established by the InChIKey WBCJCRHCNGJQOY-JKSUJKDBSA-N and the canonical SMILES CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](NC(=O)OCC2=CC=CC=C2)C1, in which the [C@@H] and [C@H] descriptors fix the stereochemistry of the carbon atoms bearing the Cbz- and Boc-protected amino groups, respectively . In contrast, the opposite enantiomer (CAS 1261225-48-2, described as the 'right-handed' or 'dextrorotatory' form) has the InChIKey WBCJCRHCNGJQOY-CVEARBPZSA-N, which differs at the stereochemical layer . Both enantiomers are supplied at similar chemical purity (95–98%), but only the (1S,3R) form (CAS 1261225-49-3) provides the stereochemical sense required for the Edoxaban cis-diamine intermediate .

Chiral resolution enantiomeric purity absolute configuration Edoxaban intermediate

Diastereomeric Purity: cis (Syn) vs. trans (Anti) 1,3-Diaminocyclohexane Geometry

The target compound bears a cis relationship between the two protected amino groups on the cyclohexane ring, as confirmed by the (1S,3R) or (1R,3S) stereodescriptors (both denote cis geometry in the 1,3-disubstituted cyclohexane system). The trans diastereomer, benzyl tert-butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate (CAS 1663511-19-0), has the two amino groups on opposite faces of the ring . In the chair conformation of the cis isomer, one protected amino group occupies an equatorial position while the other is axial; in the trans isomer, both can adopt equatorial orientations in the diequatorial conformer . This conformational difference results in distinct reactivity patterns: the axial amino group in the cis isomer exhibits steric compression that alters nucleophilicity and acylation rates compared to the trans isomer . The cis geometry is mandatory for generating the Edoxaban core structure, where the 1,3-diamine must adopt a cis orientation to match the target molecule's topology .

Diastereomer control cis configuration conformational analysis protecting group strategy

Orthogonal Protecting Group Strategy: Chemoselective Deprotection Capability vs. Symmetrically Protected Analogs

The target compound features an orthogonal protecting group pair: a Cbz group (removable by catalytic hydrogenolysis or HBr/AcOH) and a Boc group (removable by TFA or HCl/dioxane). This contrasts with symmetrically protected analogs such as dibenzyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate (CAS 2177267-76-2, bis-Cbz) or di-tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate (bis-Boc) . The orthogonal strategy enables stepwise deprotection and functionalization: the Boc group can be selectively removed under acidic conditions (e.g., TFA/CH₂Cl₂) while leaving the Cbz group intact, or the Cbz group can be cleaved by hydrogenolysis (H₂, Pd/C) without affecting the Boc group. In the Edoxaban intermediate synthesis, this orthogonality is exploited: the Cbz group is introduced first for protection, then the Boc group is installed via (Boc)₂O, and finally the Cbz group is selectively removed by hydrogenation to liberate the free amine at the desired position . Symmetrically protected analogs (both amines bearing the same protecting group) lack this chemoselectivity, precluding regioselective elaboration without additional protection/deprotection steps that reduce overall yield and increase impurity burden.

Orthogonal protection chemoselective deprotection Cbz Boc sequential functionalization

Synthetic Provenance at Scale: 89% Isolated Yield, Multi-Gram Batch Reproducibility vs. Low-Yielding Literature Methods

A patent-derived synthetic procedure for the target compound reports reaction of compound 19B (120 g, 483 mmol, 1.0 eq) with (Boc)₂O (105.5 g, 483 mmol, 1.0 eq) in dichloromethane (2 L) at 15 °C under nitrogen atmosphere for 12 hours, affording 150 g of the target compound as a white solid in 89% isolated yield (431 mmol) . This kilogram-ready protocol demonstrates high reproducibility and scalability. In comparison, reported syntheses of related chiral cis-1,3-diaminocyclohexane derivatives often suffer from low yields (typically 40–60% over multiple steps) and require chromatographic purification, which is impractical at manufacturing scale . The availability of a validated, high-yielding synthetic protocol reduces procurement risk for programs transitioning from discovery to preclinical or Phase I supply.

Process chemistry scale-up reproducibility Edoxaban kilogram-scale synthesis

Vendor Purity Benchmarks and Analytical Characterization: 95–98% Purity with Multi-Technique Batch QC vs. Unspecified or Lower-Purity Alternatives

The target compound is commercially available from multiple suppliers with specified purities. Bide Pharmatech supplies the compound at 98% purity with batch-specific QC data including NMR, HPLC, and GC . Fluorochem lists the compound at 95% purity with InChIKey, canonical SMILES, and predicted LogP (3.26) . Several vendors (Leyan, CymitQuimica, MolCore) supply the compound at 95% purity, with MolCore additionally offering NLT 98% purity and storage at 20°C for 2 years under ISO certification . Sigma-Aldrich (via Leyan partnership) also lists this CAS number [1]. In contrast, the racemic analog rel-benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate (CAS 1261225-44-8) is available at 97% chemical purity but lacks stereochemical definition, while the (1S,3S) diastereomer (CAS 1663511-18-9) is less widely stocked and offered at 97% purity by a more limited set of vendors . The availability of batch-level QC documentation (NMR, HPLC, GC) distinguishes the target compound from analogs for which only nominal purity values are provided.

Purity specification HPLC NMR QC certification vendor comparison

Predicted Physicochemical and Stability Parameters: Storage Under Inert Atmosphere at 2–8 °C vs. Ambient-Stable Unprotected Diamines

The target compound has predicted physicochemical properties including a boiling point of 507.4 ± 40.0 °C, a density of 1.13 ± 0.1 g·cm⁻³, and a pKₐ of 12.16 ± 0.40 for the carbamate NH proton . The recommended storage conditions are 2–8 °C under inert atmosphere (nitrogen) with protection from light, reflecting the compound's sensitivity to moisture and acidic/basic conditions that could prematurely cleave the protecting groups . In contrast, unprotected cis-1,3-diaminocyclohexane (free base or dihydrochloride salt, CAS 3385-21-5 or 498532-32-4) is significantly more reactive, prone to oxidation and carbon dioxide absorption, and requires stringent handling to prevent degradation . The carbamate-protected form offers a shelf life of at least 2 years when stored at 20°C per MolCore's ISO-certified specifications , whereas unprotected diamines typically require storage at –20°C and are subject to more rapid quality deterioration.

Stability storage condition predicted boiling point predicted density carbamate stability

Best Research and Industrial Application Scenarios for benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate (CAS 1261225-49-3)


Synthesis of the Edoxaban Key Chiral cis-Diamine Intermediate via Orthogonal Cbz/Boc Strategy

The target compound serves as a strategically protected chiral precursor to tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate, the key cis-diamine intermediate of the oral Factor Xa inhibitor Edoxaban. The orthogonal Cbz/Boc protection strategy enables sequential chemoselective manipulation: the Boc group is introduced at the C-3 amine position, and the Cbz group at C-1 is later removed by catalytic hydrogenolysis to liberate the free amine for final acylation, as demonstrated in the 9-step scalable synthesis reported by Yuan et al. (2024) . The cis stereochemistry of the cyclohexane core is essential—it directly maps onto the (1R,2S,5S) configuration of the Edoxaban intermediate, making this compound the stereochemically correct building block for this pharmaceutical application .

Stepwise Construction of Asymmetric cis-1,3-Diaminocyclohexane-Derived Bioactive Molecules

The differentiated Cbz and Boc protecting groups allow medicinal chemistry teams to conduct regioselective functionalization at either amine position. For example, a synthetic sequence could involve TFA-mediated Boc deprotection at the C-3 amine to install a sulfonamide or amide moiety, followed by Cbz hydrogenolysis at the C-1 amine for a second diversification step. This sequential approach is widely employed in the synthesis of protease inhibitors, kinase inhibitors, and other bioactive molecules that require a conformationally constrained cis-1,3-diamine scaffold [1]. The demonstrated 89% yield in the Boc installation step and the commercial availability of the compound at 95–98% purity with batch QC enable efficient SAR exploration without the need for in-house synthesis of the protected scaffold .

Chiral Ligand and Organocatalyst Development Using a Conformationally Biased cis-Diamine Core

The cis-1,3-diaminocyclohexane framework provides a rigid, chiral scaffold that enforces a specific spatial relationship between two amino-derived functional groups. This property is valuable in the design of C₂-symmetric or pseudo-C₂-symmetric chiral ligands for asymmetric catalysis [2]. The orthogonal protecting groups of the target compound enable sequential introduction of different donor arms (e.g., phosphine, pyridine, or sulfonamide chelating groups) to generate heterobifunctional ligands. The (1R,3S) absolute configuration ensures that the resulting ligand has a defined handedness, which translates into predictable enantioselectivity in catalytic asymmetric transformations [2].

Pharmaceutical Impurity Reference Standard Preparation and Method Development

The (1S,3R) configuration of the target compound represents a specific enantiomeric form that may arise as a process-related impurity or degradant in pharmaceutical manufacturing routes involving cis-1,3-diaminocyclohexane intermediates. The availability of this compound at 98% purity with comprehensive analytical characterization (NMR, HPLC, GC) from Bide Pharmatech and its listing in Sigma-Aldrich's catalog [3] qualifies it as a suitable reference standard for HPLC method development and validation. Its well-defined InChIKey (WBCJCRHCNGJQOY-JKSUJKDBSA-N) and SMILES notation provide unambiguous identity verification for regulatory documentation .

Quote Request

Request a Quote for benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.